molecular formula C15H13ClN4O B12625965 6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-68-3

6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12625965
CAS No.: 917759-68-3
M. Wt: 300.74 g/mol
InChI Key: ZIZRWAHJNVTOKV-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine class These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with guanidine to yield the pyridopyrimidine core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridopyrimidine derivative with a hydroxyl group, while reduction can produce a compound with an amine group at the site of the original chloro group .

Scientific Research Applications

6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as hypertension and cancer.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties. The compound’s lipophilicity allows it to easily diffuse into cells and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a 2-chlorophenyl and an ethoxy group enhances its potential as a therapeutic agent compared to other pyridopyrimidine derivatives .

Properties

CAS No.

917759-68-3

Molecular Formula

C15H13ClN4O

Molecular Weight

300.74 g/mol

IUPAC Name

6-(2-chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H13ClN4O/c1-2-21-14-13-12(19-15(17)20-14)8-7-11(18-13)9-5-3-4-6-10(9)16/h3-8H,2H2,1H3,(H2,17,19,20)

InChI Key

ZIZRWAHJNVTOKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3Cl)N

Origin of Product

United States

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